2,2,2-三溴乙醇

描述

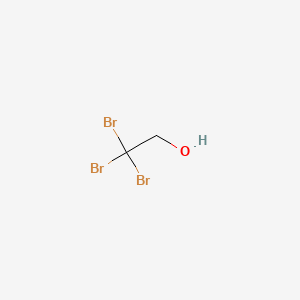

Tribromoethanol: is a chemical compound with the formula C₂H₃Br₃O . It is often referred to as 2,2,2-tribromoethanol . This compound is a white crystalline solid that is soluble in water and other solvents. Tribromoethanol has been used in various fields, including medicine, biology, and industry, primarily as an anesthetic and a polymerization initiator .

科学研究应用

三溴乙醇在科学研究中有多种应用:

作用机制

三溴乙醇通过作为抑制性 GABA_A 受体和甘氨酸受体的正变构调节剂发挥作用。这种机制类似于相关化合物 2,2,2-三氯乙醇的机制。通过增强这些受体的抑制作用,三溴乙醇诱导镇静和麻醉 .

与相似化合物的比较

相似化合物:

2,2,2-三氯乙醇: 结构和功能相似,用作麻醉剂。

溴代水合醛: 代谢生成三溴乙醇,也用作麻醉剂.

独特性: 三溴乙醇因其独特的溴取代而具有独特性,这赋予了它独特的化学性质和反应活性。它的快速诱导和恢复时间使其在实验室环境中特别适用于短期麻醉 .

准备方法

合成路线和反应条件: 三溴乙醇可以通过乙醇的溴化反应合成。该过程涉及用溴原子取代乙醇中的氢原子。该反应通常需要溴或溴化合物等溴化剂,并在受控条件下进行以确保完全取代 .

工业生产方法: 在工业生产中,三溴乙醇通过将三溴乙醇与叔戊醇混合制备。然后将该混合物溶解在蒸馏水中并过滤以去除任何杂质。该溶液储存在黑暗、无菌的容器中以防止降解 .

化学反应分析

反应类型: 三溴乙醇会发生各种化学反应,包括:

氧化: 三溴乙醇可以氧化生成三溴乙醛。

还原: 它可以被还原生成三溴乙烷。

常用试剂和条件:

氧化剂: 高锰酸钾、三氧化铬。

还原剂: 氢化锂铝、硼氢化钠。

亲核试剂: 氢氧根离子、胺类.

主要生成产物:

氧化: 三溴乙醛。

还原: 三溴乙烷。

相似化合物的比较

2,2,2-Trichloroethanol: Similar in structure and function, used as an anesthetic.

Bromal Hydrate: Metabolized to tribromoethanol and also used as an anesthetic.

Uniqueness: Tribromoethanol is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. Its rapid induction and recovery times make it particularly useful in laboratory settings for short-term anesthesia .

属性

IUPAC Name |

2,2,2-tribromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSDPIBEUFTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023698 | |

| Record name | 2,2,2-Tribromoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-80-9 | |

| Record name | Tribromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Tribromoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tribromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the acute effects of TBE on cardiovascular parameters in mice?

A1: Studies have shown that TBE administration in mice can lead to a rapid decrease in mean arterial blood pressure and an increase in heart rate. [, ] These effects highlight the importance of careful monitoring during its use as an anesthetic.

Q2: Does TBE anesthesia influence intraocular pressure (IOP) in mice?

A2: Yes, TBE anesthesia causes a rapid and significant decrease in IOP in mice, an effect more profound than that observed with ketamine/xylazine anesthesia. [] This highlights the need to consider the potential confounding effects of TBE on IOP in ocular research.

Q3: Can TBE anesthesia affect research outcomes in studies involving food intake and body weight in mice?

A3: Yes, TBE administration has been shown to significantly decrease food intake and body weight in both male and female mice, particularly those fed a high-fat diet. [] This effect is attributed to TBE's stimulation of brain regions involved in feeding regulation and the autonomic nervous system. Researchers are advised to consider alternative anesthetic agents, like the 3MIX combination, to mitigate this influence.

Q4: Does TBE anesthesia impact circadian rhythms in mice?

A4: Research indicates that TBE administration can induce phase shifts in the peripheral clock of the liver, independent of its anesthetic activity. [] Notably, repeated TBE injections can lead to circadian rhythm disorders in peripheral organs.

Q5: How does the anesthetic effect of TBE compare across different strains of ICR mice?

A5: Studies using ICR mice from three different sources revealed no significant differences in their overall response to TBE anesthesia. [] Parameters like anesthesia duration, blood pressure, oxygen saturation, and blood biochemistry remained consistent, suggesting a uniform anesthetic response across these strains.

Q6: What is the molecular formula and weight of 2,2,2-Tribromoethanol?

A6: The molecular formula of 2,2,2-Tribromoethanol is C2H3Br3O, and its molecular weight is 282.77 g/mol. []

Q7: Can you describe a novel synthesis method for 2,2,2-tribromoethanols?

A7: A new method utilizes stannous fluoride as a catalyst in the reaction between aldehydes and carbon tetrabromide to synthesize 2,2,2-tribromoethanols under mild conditions. [, ] This method was successfully employed in the synthesis of 2,3-diacetyl-D-erythronolactone.

Q8: What are the products of gamma-radiolysis of aqueous 2,2,2-tribromoethanol solutions?

A8: Gamma-radiolysis of aqueous TBE solutions yields hydrogen bromide, glycolic acid, and carbon dioxide as major products. [] The yields of bromide ions and acid are influenced by factors like oxygen presence, TBE concentration, and dose rate.

Q9: How does TBE behave as an initiator in Atom Transfer Radical Polymerization (ATRP)?

A9: TBE acts as a versatile initiator in ATRP, facilitating the synthesis of polymers with terminal hydroxyl groups. [, ] This characteristic makes it particularly useful for controlled copolymerization with biomonomers. For instance, it allows for the production of polystyrene with a controlled molecular weight and narrow polydispersity. [, ]

Q10: How does TBE function as a dual initiator in the synthesis of block copolymers?

A10: TBE's unique structure, containing both a bromide group and a hydroxyl function, allows it to act as a dual initiator in sequential ATRP and ring-opening polymerization (ROP). [, ] This characteristic has been successfully employed to synthesize well-defined polystyrene-block-polylactide copolymers.

Q11: Are there any known applications of TBE in cancer research?

A11: While not a direct cancer treatment, research suggests that TBE can be used to synthesize novel azole analogs, like FLB-12, which act as antagonists of the pregnane X receptor (PXR). [] PXR antagonism has shown potential in counteracting PXR-mediated drug resistance in cancer cells and mitigating drug-induced hepatotoxicity.

Q12: How does TBE compare to other anesthetics used in studies of avian embryo imaging?

A12: Compared to other anesthetics, like MS-222, TBE demonstrates superior efficacy in minimizing motion artifacts during in vivo imaging of avian embryos. [] This advantage makes TBE a preferred choice for obtaining high-quality images in such studies.

Q13: How do zebrafish react behaviorally to TBE compared to other anesthetic agents?

A13: Unlike aversive anesthetics like MS222 and benzocaine, adult zebrafish did not exhibit aversive behaviors when exposed to TBE in preference tests. [] This finding suggests that TBE could be a more humane choice for anesthesia or the initial stage of euthanasia in zebrafish research.

Q14: Are there any safety concerns associated with the use of TBE?

A14: While widely used, research highlights potential adverse effects of TBE. High doses of TBE can increase pro-inflammatory cytokine levels in the abdominal cavity of mice. [] Long-term exposure to high-dose TBE also elevates cytokine levels in both abdominal fluid and the spleen. These findings underscore the need for careful consideration of dosage and potential long-term effects in experimental designs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)